3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

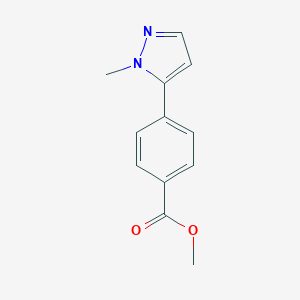

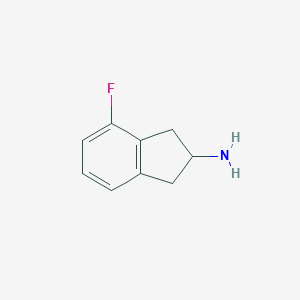

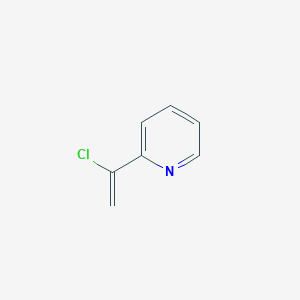

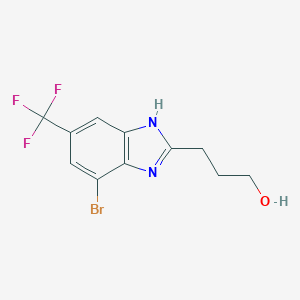

3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde, also known as MTBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTBA is a derivative of tetrazole, which is a heterocyclic compound that contains four nitrogen atoms in a five-membered ring.

Applications De Recherche Scientifique

Synthesis and Characterization of Bis-Benzaldehydes : A study by Saeed et al. (2015) involved the synthesis of substituted aromatic bis-benzaldehydes, leading to a series of new isomeric bis(2-(5-((5-phenyl-1H-tetrazol-1-yl)methyl)-4H-1,2,4-triazol-3-yl)phenoxy)alkanes. These compounds were characterized by spectroscopic analysis (Saeed, Qasim, & Hussain, 2015).

Lewis Acid Catalysis in Metal-Organic Frameworks : Horike et al. (2008) demonstrated the catalytic activity of a microporous metal-organic framework with exposed Mn2+ coordination sites. This catalyst was used for the conversion of aldehydes and ketones to cyanosilylated products (Horike, Dincǎ, Tamaki, & Long, 2008).

Direct Synthesis of 5-substituted 1H-tetrazoles from Alcohols or Aldehydes : Tao et al. (2017) reported a protocol to synthesize 5-substituted 1H-tetrazoles using alcohols or aldehydes, ammonia, sodium azide, and Cu(NO3)2 as catalyst, demonstrating a one-pot procedure (Tao, Wang, Sun, Yi, Shi, Wang, & Liu, 2017).

Synthesis and Properties of Tetrazole Derivatives : Shchipanov et al. (1978) focused on the synthesis of benzaldehyde 2-methyl-5-tetrazolylhydrazone and its conversion to formazan and verdazyl radical, highlighting the potential of tetrazole derivatives in various chemical processes (Shchipanov, Sidorov, Podenko, & Kadochnikova, 1978).

Synthesis of 4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives : A study by Yüksek et al. (2015) involved synthesizing new triazolone compounds and analyzing their antioxidant activities. These compounds were synthesized using 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 4-(4-methylbenzoxy)benzaldehyde (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to target human proteins such as mek-1 . MEK-1 is a key component of the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival.

Mode of Action

Compounds with similar structures have been observed to interact with their targets through various mechanisms, including hydrogen bonding, aromatic plane interactions, hydrophobic center interactions, negatively charged center interactions, positively charged center interactions, and metal interaction center interactions .

Biochemical Pathways

Given the potential targeting of mek-1, it could be inferred that the mapk/erk pathway might be affected . This pathway is involved in various cellular processes, including growth, differentiation, and survival.

Pharmacokinetics

The compound’s chemical properties such as its molecular weight, density, melting point, and boiling point can influence its bioavailability .

Result of Action

Based on the potential targeting of mek-1, it could be inferred that the compound might influence cell proliferation, differentiation, and survival .

Propriétés

IUPAC Name |

3-(1-methyltetrazol-5-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-13-9(10-11-12-13)8-4-2-3-7(5-8)6-14/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROLZTCJAAWYNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440701 |

Source

|

| Record name | 3-(1-METHYL-1H-TETRAZOL-5-YL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179056-02-1 |

Source

|

| Record name | 3-(1-METHYL-1H-TETRAZOL-5-YL)BENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid](/img/structure/B68748.png)